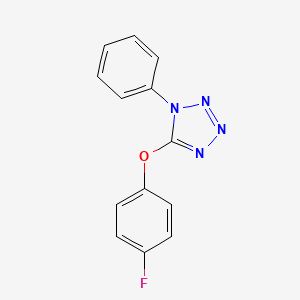

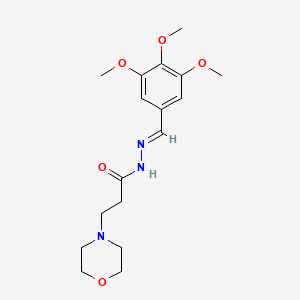

![molecular formula C16H17N3O3 B5520037 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, often involves the reactions of aminouracils with heterocumulenes leading to novel pyrimido[4,5-d]pyrimidines through a one-pot synthesis method (Prajapati & Thakur, 2005). Additionally, the treatment of N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide and subsequent [4+2] cycloaddition reactions can yield pyrimidinone derivatives (Sharma & Mahajan, 1997).

Molecular Structure Analysis

Studies on the molecular structure of pyrimidinetrione derivatives have shown that they can form through various synthetic pathways, including the use of Baylis-Hillman adducts to generate heterocycles like pyrimidinones (Nag, Madapa, & Batra, 2008). Molecular structure elucidation often involves spectroscopic techniques and crystallographic analysis to confirm the presence of specific functional groups and overall molecular geometry.

Chemical Reactions and Properties

Chemical reactions involving pyrimidinetrione derivatives are diverse, including [4+2] cycloaddition reactions (Sharma & Mahajan, 1998), and reactions with heterocyclic amidines leading to novel pyrazolo[1,5-a]pyrimidines (Elmaati, 2002). These reactions are crucial for the synthesis of various derivatives with potential applications in different chemical fields.

Physical Properties Analysis

The physical properties of pyrimidinetrione derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceutical formulations. Studies on compounds like 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have contributed to understanding these properties (da Silva et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the potential for further functionalization, are essential for the development of new compounds. Catalysis and green chemistry approaches, such as using L-Proline based ionic liquids for synthesis, represent innovative strategies in the synthesis and application of these compounds (Patil, Satkar, & More, 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Research has explored the synthesis of various benzimidazole and pyrimidine derivatives, focusing on their chemical properties and reactions. For example, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered alicyclic rings demonstrated significant findings regarding the influence of methyl group substituents on cytotoxicity towards human skin fibroblast cells (Hehir et al., 2008).

Biological Activities

- Various derivatives of pyrimidines, including those structurally related to 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, have been synthesized to study their biological activities. For instance, a study on novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety revealed moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

Photophysical Properties

- The exploration of D-π-A (Donor-π-Acceptor) molecules bearing strong electron donor and acceptor groups, similar in structure to the compound of interest, has been carried out. Studies such as those by Chen et al. (2001) on 5-(4-N,N-dimethyl amino-benzylidene)-(1H,3H)-2,4,6-pyrimidinetrione derivatives showed the formation of H-aggregates in certain solvents, highlighting their potential in the development of novel photovoltaic materials (Chen et al., 2001).

Antioxidant and Antitumor Activities

- Studies on 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with a similar chemical backbone, reported interesting antioxidant properties. These compounds were synthesized through a series of reactions, including a low-temperature aryl bromide-to-alcohol conversion, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).

Synthesis of Pyrimidine Derivatives

- Research on the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates has been conducted to explore their cardiotonic activity. This research provides insights into the structural activity relationship and potential therapeutic applications of pyrimidine derivatives (Dorigo et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-4-9-19-15(21)13(14(20)17-16(19)22)10-11-5-7-12(8-6-11)18(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,20,22)/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFWBKSLFLJKSR-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)